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Abstract
LY345899 is a folate analog that has been identified as a dual inhibitor of two key enzymes in

one-carbon metabolism: methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and

methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1] These enzymes are crucial for the

de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell

proliferation.[2] MTHFD1 is a cytosolic enzyme, while MTHFD2 is located in the mitochondria.

[1] The dual inhibition of both enzymes by LY345899 disrupts critical metabolic pathways in

cancer cells, leading to an imbalance in redox homeostasis and ultimately, cell death.[1] This

technical guide provides an in-depth overview of the dual inhibitory action of LY345899,

including its mechanism of action, quantitative inhibitory data, detailed experimental protocols

for its characterization, and a visualization of the affected signaling pathways.

Mechanism of Dual Inhibition
LY345899 exerts its anticancer effects by simultaneously targeting both the cytosolic

(MTHFD1) and mitochondrial (MTHFD2) arms of one-carbon metabolism. This pathway is

responsible for providing one-carbon units for the synthesis of nucleotides. By inhibiting both

MTHFD1 and MTHFD2, LY345899 effectively shuts down the production of purines and

thymidylate, thereby halting DNA synthesis and cell proliferation.[2]
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The inhibition of these enzymes also leads to a disruption of cellular redox balance.

Specifically, treatment with LY345899 has been shown to decrease the ratios of NADPH to

NADP+ and reduced glutathione to oxidized glutathione (GSH/GSSG), while increasing the

production of reactive oxygen species (ROS). This oxidative stress contributes to the cytotoxic

effects of the compound in cancer cells.

Quantitative Inhibitory Data
The potency of LY345899 against both MTHFD1 and MTHFD2 has been quantified through

various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition

constant (Ki) are key metrics used to evaluate the efficacy of the inhibitor.

Target Enzyme Parameter Value (nM)

MTHFD1 IC50 96

MTHFD2 IC50 663

MTHFD1 Ki 18

Data sourced from MedchemExpress.[1][3]

Signaling Pathways and Experimental Workflows
One-Carbon Metabolism Pathway
The following diagram illustrates the central role of MTHFD1 and MTHFD2 in the one-carbon

metabolism pathway and the points of inhibition by LY345899.
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Inhibition of MTHFD1 and MTHFD2 by LY345899.
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Experimental Validation Workflow
The validation of LY345899 as a dual inhibitor of MTHFD1 and MTHFD2 involves a series of

biochemical and cell-based assays.

Biochemical Inhibition Assay

Determine IC50 and Ki values
for MTHFD1 & MTHFD2

Cell-Based Assays
(Proliferation, Apoptosis, ROS)

Cellular Thermal Shift Assay (CETSA)

Confirm Target Engagement
in Intact Cells

Drug Affinity Responsive
Target Stability (DARTS) Assay

Validate Drug-Target Interaction

Evaluate Downstream
Cellular Effects

Click to download full resolution via product page

Workflow for validating LY345899's dual inhibitory action.

Detailed Experimental Protocols
MTHFD1/MTHFD2 Enzymatic Inhibition Assay
This assay measures the dehydrogenase activity of MTHFD1 and MTHFD2 by monitoring the

production of NADH.

Reagents and Materials:

Recombinant human MTHFD1 and MTHFD2 enzymes

LY345899

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
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Cofactor: NAD+

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

384-well assay plates

Plate reader capable of measuring NADH fluorescence or absorbance

Procedure:

Prepare serial dilutions of LY345899 in DMSO.

Add 1 µL of the diluted LY345899 or DMSO (vehicle control) to the wells of the 384-well

plate.[3]

Prepare an enzyme solution by diluting recombinant MTHFD1 or MTHFD2 in the assay

buffer.

Add 10 µL of the enzyme solution to each well.

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[3]

Prepare a substrate/cofactor solution containing CH2-THF and NAD+ in the assay buffer.

Initiate the enzymatic reaction by adding 10 µL of the substrate/cofactor solution to each

well.[3]

Incubate the reaction at room temperature for 60 minutes.[3]

Stop the reaction and measure the amount of NADH produced using a suitable detection

reagent.

Calculate the percent inhibition for each concentration of LY345899 and determine the

IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of LY345899 to MTHFD1 and MTHFD2 within a

cellular environment.
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Reagents and Materials:

Cancer cell line expressing MTHFD1 and MTHFD2

Complete cell culture medium

LY345899

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

PCR tubes or a PCR plate

Thermal cycler

SDS-PAGE and Western blot reagents

Primary antibodies specific for MTHFD1 and MTHFD2

Loading control antibody (e.g., β-actin or GAPDH)

Procedure:

Culture cells to approximately 80% confluency.

Treat the cells with various concentrations of LY345899 or DMSO (vehicle control) and

incubate at 37°C for 1-3 hours.[4]

Harvest the cells, wash with PBS, and resuspend in PBS.

Aliquot the cell suspension into PCR tubes.

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal

cycler, followed by cooling.[3][4]

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[3][4]
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Separate the soluble protein fraction from the aggregated proteins by centrifugation at

high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3][4]

Collect the supernatant and determine the protein concentration.

Analyze the amount of soluble MTHFD1 and MTHFD2 in each sample by Western

blotting.

Quantify the band intensities and plot the fraction of soluble protein as a function of

temperature to determine the thermal shift induced by LY345899.

Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay identifies protein targets by leveraging the principle that ligand binding can

protect a protein from proteolysis.

Reagents and Materials:

Cancer cell line expressing MTHFD1 and MTHFD2

Lysis buffer (e.g., M-PER buffer with protease inhibitors)

LY345899

Protease (e.g., Pronase or thermolysin)

SDS-PAGE and Western blot reagents

Primary antibodies specific for MTHFD1 and MTHFD2

Loading control antibody

Procedure:

Culture and harvest cells as described in the CETSA protocol.

Lyse the cells and determine the protein concentration of the lysate.

Aliquot the cell lysate into equal volumes.
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Treat the lysate aliquots with LY345899 or vehicle (DMSO) and incubate at room

temperature for 1 hour.[3]

Add varying concentrations of a protease to each aliquot and incubate at room

temperature for a defined period (e.g., 30 minutes).[3]

Stop the digestion by adding SDS-PAGE sample buffer and heating the samples.[3]

Analyze the samples by Western blotting using anti-MTHFD1 and anti-MTHFD2

antibodies.

A protected protein band in the presence of LY345899 compared to the vehicle control

indicates target engagement.

Conclusion
LY345899 represents a promising therapeutic agent due to its unique dual inhibitory action on

both cytosolic and mitochondrial one-carbon metabolism. The comprehensive experimental

approach detailed in this guide provides a robust framework for the characterization and

validation of its mechanism of action. Further investigation into the downstream effects and in

vivo efficacy of LY345899 will be crucial in advancing its potential as a novel anticancer

therapy.
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To cite this document: BenchChem. [Unraveling the Dual Inhibitory Action of LY345899: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613109#investigating-the-dual-inhibitory-action-of-
ly-345899]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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